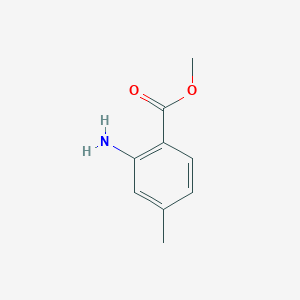

Methyl 2-amino-4-methylbenzoate

Vue d'ensemble

Description

La 5-Iodo-2’-désoxyuridine (IdUrd) est un analogue nucléosidique halogéné de la thymidine. Elle est reconnue pour ses propriétés antivirales et sa capacité à agir comme radiosensibilisateur dans le traitement du cancer. L'IdUrd est incorporée dans l'ADN pendant la réplication, en remplaçant la thymidine, ce qui conduit à la perturbation de la synthèse et de la fonction de l'ADN .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'IdUrd peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction de la 5-iodouracile avec l'oxychlorure de phosphore et la diméthylaniline pour produire la 2,4-dichloro-5-iodopyrimidine. Cet intermédiaire est ensuite mis en réaction avec le méthylate de sodium dans le méthanol pour donner la 2,4-diméthoxy-5-iodopyrimidine. Enfin, ce composé est converti en IdUrd par une série d'étapes de déprotection et de glycosylation .

Méthodes de production industrielle

Pour la production industrielle, l'IdUrd peut être synthétisée en utilisant une réaction de déstanylation supportée par l'Iodogène de la 5-(tri-n-butylstannyl)-2’-désoxyuridine. Cette méthode garantit une grande stabilité in vitro et répond aux exigences de la bonne pratique de laboratoire (BPL) et de la bonne pratique clinique (BPC) .

Analyse Des Réactions Chimiques

Types de réactions

L'IdUrd subit diverses réactions chimiques, notamment la substitution et l'incorporation dans l'ADN. Elle est connue pour sa capacité à remplacer la thymidine dans l'ADN, conduisant à la formation de cassures simple brin et, par la suite, de cassures double brin .

Réactifs et conditions communs

Les réactifs courants utilisés dans la synthèse et les réactions de l'IdUrd comprennent l'oxychlorure de phosphore, la diméthylaniline, le méthylate de sodium et l'Iodogène. Les conditions de réaction impliquent généralement un reflux dans le méthanol ou d'autres solvants .

Principaux produits formés

Le principal produit formé à partir de l'incorporation de l'IdUrd dans l'ADN est un brin d'ADN modifié avec l'IdUrd remplaçant la thymidine. Cette modification conduit à la perturbation de la synthèse et de la fonction de l'ADN, ce qui est à la base de ses propriétés antivirales et radiosensibilisatrices .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-amino-4-methylbenzoate serves as an intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing analgesics and anti-inflammatory agents. The compound's amine and ester functionalities contribute to its biological activity, making it a candidate for drug discovery aimed at enhancing pain management options.

Case Study: Analgesic Synthesis

- Objective: To synthesize novel analgesics using this compound as a key intermediate.

- Results: The compound facilitated the formation of new analgesic derivatives with improved efficacy compared to existing treatments.

Organic Synthesis

In organic chemistry, this compound is employed to produce more complex molecules. Its ability to participate in nucleophilic substitution reactions allows researchers to explore new chemical pathways.

Data Table: Synthetic Pathways

| Reaction Type | Example Products | Notes |

|---|---|---|

| Nucleophilic Substitution | Various substituted benzoates | Effective in forming complex structures |

| Condensation Reactions | Amides and esters | Useful for creating diverse organic compounds |

Agrochemical Formulations

This compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its role in enhancing crop yield and pest management is significant.

Application Insights:

- Pesticide Development: this compound has been incorporated into formulations that exhibit increased efficacy against common agricultural pests.

- Herbicide Research: Studies indicate that derivatives of this compound show potential as selective herbicides with minimal environmental impact.

Research in Biochemistry

This compound is studied for its potential role in enzyme inhibition, providing insights into metabolic pathways relevant for targeted therapies.

Case Study: Enzyme Inhibition

- Enzyme: Alkaline Phosphatase

- Findings: The compound demonstrated competitive inhibition with an IC50 value indicative of its potential therapeutic relevance in metabolic disorders.

Data Table: Enzyme Inhibition Results

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 1.469 ± 0.02 | Competitive |

Cosmetic Applications

In the cosmetic industry, this compound is used as a fragrance component and skin-conditioning agent. Its aromatic properties enhance product appeal and user experience.

Application Insights:

- Fragrance Formulations: The compound contributes to the scent profile of various cosmetic products.

- Skin Conditioning: It is included in formulations aimed at improving skin texture and hydration.

Mécanisme D'action

IdUrd exerts its effects by being incorporated into DNA in place of thymidine. This incorporation leads to the formation of single-strand breaks and subsequent double-strand breaks, disrupting DNA synthesis and function. The compound is phosphorylated by thymidine kinase and incorporated into DNA during replication. This disruption of DNA synthesis is the basis for its antiviral and radiosensitizing properties .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Bromo-2’-désoxyuridine (BrdUrd) : Un autre analogue nucléosidique halogéné ayant des propriétés similaires à celles de l'IdUrd.

5-Chloro-2’-désoxyuridine (CldUrd) : Un analogue nucléosidique halogéné utilisé dans des applications similaires.

Unicité de l'IdUrd

L'IdUrd est unique en raison de son efficacité élevée comme radiosensibilisateur et de sa capacité à être incorporée dans l'ADN avec une toxicité minimale par rapport aux autres analogues nucléosidiques halogénés. Son incorporation spécifique dans l'ADN viral la rend particulièrement efficace contre les virus à ADN comme le virus de l'herpès simplex .

Activité Biologique

Methyl 2-amino-4-methylbenzoate, also known as Methyl 2-amino-4-methylbenzoic acid methyl ester , is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a methyl group attached to the aromatic ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the ester group may undergo hydrolysis to yield benzoic acid, which has known antimicrobial properties.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria, which positions it as a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : this compound has been utilized in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions. This property is crucial for understanding its role in metabolic pathways and drug design.

Case Studies

- Microbial Hydrolysis : A study involving the microbial degradation of methyl benzoate by Burkholderia cepacia highlighted the compound's susceptibility to hydrolysis, leading to the formation of benzoic acid. This process underscores the biological relevance of this compound in microbial metabolism and bioremediation strategies .

- Synthesis and Reaction Pathways : Various synthetic methodologies have been developed for producing this compound, including nucleophilic substitution reactions that leverage its functional groups for creating more complex organic molecules. These synthetic routes are essential for exploring its biological applications further .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Methyl benzoate | Ester of benzoic acid | Used as a solvent and fragrance |

| Methyl 4-amino-2-methylbenzoate | Amino group at position 4 | Exhibits different biological activity |

| Methyl 3-nitrobenzoate | Nitro group at position 3 | Known for explosive properties |

| Methyl 2-amino-3-fluoro-4-methylbenzoate | Fluorine substituent at position 3 | Potentially useful in medicinal chemistry |

This compound stands out due to its specific amino positioning, which enhances its reactivity and potential biological activities compared to similar compounds.

Propriétés

IUPAC Name |

methyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBJVZNPBNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458645 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-17-0 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.